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Compound of Interest

Compound Name:
3-Chloro-4,5-dihydroxybenzoic

acid

CAS No.: 87932-49-8

Cat. No.: B3022064

Get Quote

Introduction: The Halogenated Catechol Scaffold
3-Chloro-4,5-dihydroxybenzoic acid (CAS: 87932-49-8) is a specialized building block

bridging the gap between natural polyphenols (like protocatechuic acid) and synthetic

halogenated aromatics. In drug discovery, particularly for nuclear receptor agonists (e.g., RAR

), this scaffold offers a unique combination of hydrogen bond donation (via the catechol moiety)
and lipophilic modulation (via the chlorine atom).

Unlike its non-chlorinated analog, the presence of the chlorine atom at the 3-position (ortho to

the 4-hydroxyl group) exerts significant electronic and steric effects:

pKa Modulation: The electron-withdrawing chlorine increases the acidity of the adjacent

phenolic hydroxyl, altering hydrogen bond strength with receptor pockets.

Metabolic Stability: Halogenation blocks metabolic oxidation at the 3-position, potentially

extending the half-life of derived pharmacophores.
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Lipophilicity: Increases

, enhancing membrane permeability compared to the parent dihydroxybenzoic acid.

This guide details the sourcing, chemical reactivity, and validated protocols for utilizing this

compound in the synthesis of bioactive esters and amides.

Chemical Profile & Sourcing
Property Data Note

IUPAC Name
3-Chloro-4,5-dihydroxybenzoic

acid

Also referred to as 5-

chloroprotocatechuic acid in

some literature.

CAS Number 87932-49-8

Molecular Formula

Molecular Weight 188.56 g/mol

Solubility
Soluble in MeOH, EtOH,

DMSO.

Poor water solubility; requires

organic co-solvent.

Acidity (Predicted)

pKa

(COOH)

3.8pKa

(4-OH)

7.5

Chlorine enhances acidity of

the ortho-phenol (4-OH).

Stability Air-sensitive (oxidation)

Store under inert gas; catechol

moiety is prone to oxidation to

quinones at high pH.

Sourcing & Preparation
While commercially available, high-purity grades for pharmaceutical synthesis are often

prepared via demethylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid to ensure
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regiochemical purity, or via chlorination of protocatechuic acid (though this may yield isomer

mixtures).

Application 1: Synthesis of RAR Agonist Precursors
The primary pharmaceutical application of 3-chloro-4,5-dihydroxybenzoic acid is as a "head

group" or linker in the synthesis of Retinoic Acid Receptor alpha (RAR

) agonists. These compounds are investigated for treating neurodegenerative diseases (e.g.,
Alzheimer's) by modulating amyloid-

pathways.[1]

Mechanism of Action
The 3-chloro-4,5-dihydroxy moiety mimics the polar end of retinoic acid but with altered binding

kinetics. The chlorine atom fills hydrophobic pockets in the receptor ligand-binding domain

(LBD), improving selectivity over RAR

and RAR

.

Protocol A: Methyl Esterification via In-Situ Acid
Generation
Objective: To protect the carboxylic acid as a methyl ester, facilitating downstream alkylation of

the phenolic hydroxyls. Reference:Design and synthesis of a potent... RARngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

agonist (See Ref 1).[2][1]

Reagents:

3-Chloro-4,5-dihydroxybenzoic acid (1.0 equiv)

Chlorotrimethylsilane (TMSCl) (3.0 equiv)

Anhydrous Methanol (Solvent)
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Workflow:

Preparation: Dissolve 3-chloro-4,5-dihydroxybenzoic acid (e.g., 3.16 g, 16.76 mmol) in

anhydrous methanol (50 mL) in a round-bottom flask under a nitrogen atmosphere.

Activation: Add chlorotrimethylsilane (6.36 mL, 50.3 mmol) dropwise. Note: TMSCl reacts

with methanol to generate anhydrous HCl in situ, a gentle and effective catalyst.

Reaction: Stir the solution at 50°C for 16 hours. Monitor by TLC (System: EtOAc/Hexane) or

LC-MS for the disappearance of the acid peak.

Workup:

Remove the solvent in vacuo.[2][1]

Partition the residue between Ethyl Acetate (75 mL) and Brine (75 mL).[1][3]

Separate the organic layer and wash once more with Brine.

Dry over anhydrous

, filter, and concentrate.

Yield: Expect ~90-95% yield of Methyl 3-chloro-4,5-dihydroxybenzoate. The product is

typically pure enough for the next step without column chromatography.

Protocol B: Regioselective Alkylation (General Method)
Objective: To functionalize the catechol hydroxyls with different alkyl groups (e.g., 4-ethoxy-5-

isopropoxy). Challenge: The 4-OH is more acidic (ortho-Cl) but more sterically hindered than

the 5-OH.

Workflow:

Base Selection: Use a weak base (

or

) to deprotonate the more acidic 4-OH preferentially.
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Alkylation 1: React Methyl 3-chloro-4,5-dihydroxybenzoate with 1.05 equiv of Alkyl Halide A

(e.g., Ethyl Iodide) in DMF at room temperature.

Purification: Isolate the mono-alkylated product.

Alkylation 2: React the intermediate with Alkyl Halide B (e.g., Isopropyl Bromide) using a

stronger base (

) and heat (60-80°C) to force the reaction at the less acidic/hindered 5-OH position.

Hydrolysis: Saponify the ester (LiOH/THF/Water) to return to the free acid form for amide

coupling.

Visualization: Synthetic Pathway & Logic

Key Transformation Logic
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Caption: Synthetic workflow transforming the Protocatechuic Acid precursor into the RAR

agonist scaffold via chlorination and selective functionalization.

Application 2: Bio-Metal Chelation & Antioxidant
Studies
Beyond drug synthesis, this compound serves as a model for chlorinated antioxidant

metabolites.

Iron Chelation: The catechol moiety (4,5-dihydroxy) forms stable hexa-coordinated

complexes with

. The electron-withdrawing chlorine reduces the stability constant (
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) compared to non-chlorinated analogs, allowing for "tunable" chelation in metallo-enzyme
inhibition studies.

Assay Protocol:

Dissolve compound in MeOH.[2]

Mix with

solution (1:1 to 1:3 molar ratio).

Measure UV-Vis shift (bathochromic shift indicates complex formation).

Compare

in DPPH radical scavenging assays against Trolox.[4] (Chlorinated derivatives typically
show altered kinetics due to bond dissociation energy changes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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